molecular formula C₆H₁₃NO₇S B013799 2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)- CAS No. 114417-84-4

2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)-

Cat. No.: B013799
CAS No.: 114417-84-4
M. Wt: 243.24 g/mol
InChI Key: PLICPKOWHZITQE-GASJEMHNSA-N
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Description

2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)- is a versatile chemical compound with significant potential in various scientific research fields. It is known for its unique structural properties and reactivity, making it a valuable compound in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)- typically involves the use of advanced organic synthesis techniques. One common method includes the reaction of piperidine derivatives with sulfonating agents under controlled conditions to introduce the sulfonic acid group. The hydroxyl groups are then introduced through selective hydroxylation reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can modify the hydroxyl groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.

Scientific Research Applications

2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)- involves its interaction with molecular targets through its functional groups. The hydroxyl and sulfonic acid groups play a crucial role in its reactivity and binding to target molecules. These interactions can lead to various biochemical and physiological effects, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-2-sulfonic acid: Lacks the hydroxyl and hydroxymethyl groups, making it less reactive in certain applications.

    3,4,5-Trihydroxy-6-(hydroxymethyl)piperidine: Does not contain the sulfonic acid group, limiting its use in sulfonation reactions.

Uniqueness

2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)- is unique due to the presence of both hydroxyl and sulfonic acid groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it particularly valuable in applications requiring both types of functional groups.

Properties

IUPAC Name

(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)15(12,13)14/h2-11H,1H2,(H,12,13,14)/t2-,3-,4+,5-,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLICPKOWHZITQE-GASJEMHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(N1)S(=O)(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(N1)S(=O)(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114417-84-4
Record name 2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114417844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)-
Reactant of Route 2
2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)-
Reactant of Route 3
2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)-
Reactant of Route 4
2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)-
Reactant of Route 5
2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)-
Reactant of Route 6
2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)-

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